Ac-Ile-NH
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Overview
Description
Ac-Ile-NH, also known as N-acetylisoleucinamide, is a derivative of the amino acid isoleucine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the isoleucine molecule. It is commonly used in various biochemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylisoleucinamide typically involves the acetylation of isoleucine. One common method is the reaction of isoleucine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of N-acetylisoleucinamide may involve more scalable processes. These can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-acetylisoleucinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: N-acetylisoleucinamide can
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-acetamido-3-methylpentanamide |
InChI |
InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11) |
InChI Key |
WFBXRBMLCXMBBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C |
Origin of Product |
United States |
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